N-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide
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Overview
Description
N-{[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE typically involves a multi-step process. One common method includes the condensation of 1-(3-methylbutyl)-1H-1,3-benzodiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide group, where nucleophiles like hydroxide ions replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
N-{[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE: shares structural similarities with other benzodiazole derivatives such as:
Uniqueness
What sets N-{[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE apart is its unique combination of a benzodiazole ring with a benzamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H23N3O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[[1-(3-methylbutyl)benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C20H23N3O/c1-15(2)12-13-23-18-11-7-6-10-17(18)22-19(23)14-21-20(24)16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,21,24) |
InChI Key |
DHDYEYNQJMQBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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